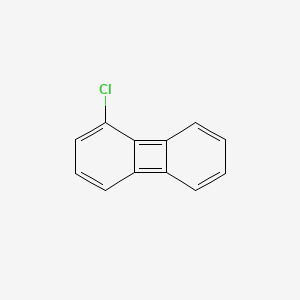
1-Chlorobiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobiphenylene is an organic compound with the molecular formula C12H9Cl It is a derivative of biphenylene, where one hydrogen atom is replaced by a chlorine atom
Métodos De Preparación
1-Chlorobiphenylene can be synthesized through several methods. One common approach involves the chlorination of biphenylene using molecular chlorine or sulphuryl chloride. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Another method involves the pyrolysis of 4-chlorobiphenylene iodonium iodide with cuprous oxide, which yields this compound as a product . These methods highlight the versatility and complexity of synthesizing chlorinated biphenylene derivatives.
Análisis De Reacciones Químicas
1-Chlorobiphenylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.
Nucleophilic Aromatic Substitution: In this reaction, nucleophiles such as hydroxide ions replace the chlorine atom.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.
Aplicaciones Científicas De Investigación
1-Chlorobiphenylene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds.
Biology and Medicine: While specific biological applications are limited, chlorinated biphenylenes are studied for their potential effects on biological systems and their interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-chlorobiphenylene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the chlorine atom activates the aromatic ring towards electrophiles, facilitating the formation of substituted products . In nucleophilic aromatic substitution, the electron-withdrawing effect of the chlorine atom stabilizes the intermediate anion, promoting the substitution process .
Comparación Con Compuestos Similares
1-Chlorobiphenylene can be compared to other chlorinated biphenylenes and biphenyl derivatives:
2-Chlorobiphenylene: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
4-Chlorobiphenylene: Another positional isomer with distinct chemical properties and uses.
Chlorobenzene: A simpler compound with a single benzene ring, used widely in organic synthesis and industrial applications.
Propiedades
Número CAS |
92085-61-5 |
|---|---|
Fórmula molecular |
C12H7Cl |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-chlorobiphenylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H |
Clave InChI |
VWOHJCWTLDEXNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC=C(C3=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



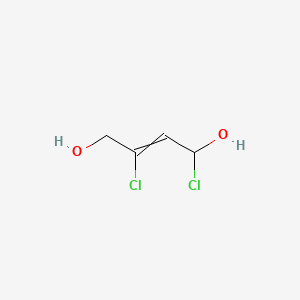
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
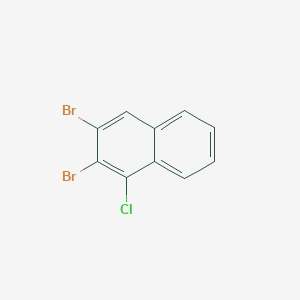
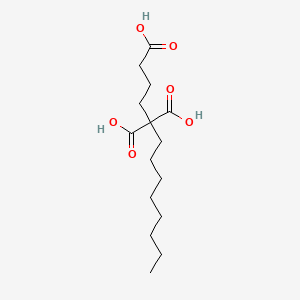
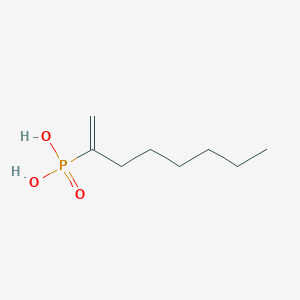
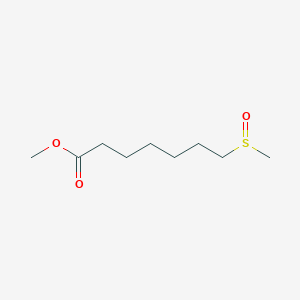
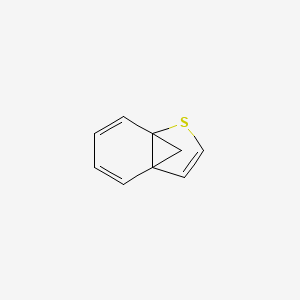
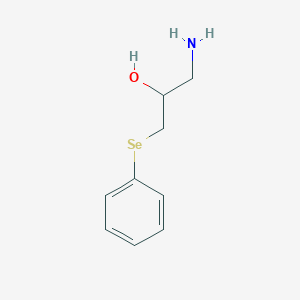
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
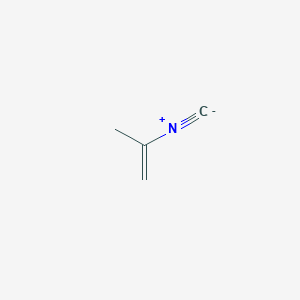
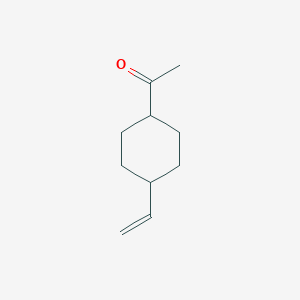
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

